molecular formula C16H13FO B591923 (r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one CAS No. 1234356-88-7

(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B591923
CAS No.: 1234356-88-7
M. Wt: 240.277
InChI Key: UQEMVIDJUWWBHF-GFCCVEGCSA-N
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Description

®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorophenyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and a suitable naphthalenone precursor.

    Condensation Reaction: The key step involves a condensation reaction between 2-fluorobenzaldehyde and the naphthalenone precursor under basic conditions. This reaction forms the desired dihydronaphthalenone structure.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one: Lacks the ®-configuration, which may affect its reactivity and biological activity.

    4-(2-Chlorophenyl)-3,4-dihydronaphthalen-1(2h)-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    4-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2h)-one: Similar structure with a bromine atom, which can influence its reactivity and applications.

Uniqueness

The presence of the ®-configuration and the fluorophenyl group in ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

(4R)-4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMVIDJUWWBHF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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